molecular formula C11H8N2O B8362554 7-Methyl-2-oxo-1,2-dihydroquinoline-6-carbonitrile

7-Methyl-2-oxo-1,2-dihydroquinoline-6-carbonitrile

Cat. No. B8362554
M. Wt: 184.19 g/mol
InChI Key: JVUJBMKPOZZYNC-UHFFFAOYSA-N
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Patent
US08999991B2

Procedure details

A mixture of 6-bromo-7-methylquinolin (10 g, 42.0 mmol, prepared following J. Med. Chem. 1988, 31, 2048.), N-methyl-2-pyrrolidinone (32 mL), and CuCN (11 g, 0.13 mol) was stirred at 20° C. overnight and then at reflux temperature (202° C.) for 7 h. The mixture was poured into water (250 mL) and filtered, and the solid was washed twice with water to furnish 7-Methyl-2-oxo-1,2-dihydroquinoline-6-carbonitrile.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step One
Name
CuCN
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[CH3:12])[N:8]=[CH:7][CH:6]=[CH:5]2.CN1CCCC1=[O:19].[C:20]([Cu])#[N:21]>O>[CH3:12][C:11]1[CH:10]=[C:9]2[C:4]([CH:5]=[CH:6][C:7](=[O:19])[NH:8]2)=[CH:3][C:2]=1[C:20]#[N:21]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC=1C=C2C=CC=NC2=CC1C
Name
Quantity
32 mL
Type
reactant
Smiles
CN1C(CCC1)=O
Name
CuCN
Quantity
11 g
Type
reactant
Smiles
C(#N)[Cu]
Step Two
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
was stirred at 20° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature (202° C.) for 7 h
Duration
7 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the solid was washed twice with water

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=C(C=C2C=CC(NC2=C1)=O)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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